7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies based on the specific derivative. For example, the molecular weight of 7-Chloro-4-methyl-1H-indole is 151.59 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid. It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly. For example, 7-Chloro-4-methyl-1H-indole is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Alkyl-2-chloro-1H-indole-3-carbaldehydes have been utilized in reactions with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to create new heterocyclic compounds known as triazolo(thiadiazepino)indoles. These structures were confirmed by single-crystal X-ray diffraction and represent a novel addition to the chemical landscape (Vikrishchuk et al., 2019).
Development of Fused Indoles
Activated indoles, such as 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde, are key intermediates in the formation of N-tosylated furano[2,3-g]indoles through a sequence of alkylation and cyclization reactions. These furano[2,3-g]indoles are not only structurally intriguing but also possess a variety of potential applications due to their chemical properties (Pchalek et al., 2021).
Intramolecular Aromatic Substitutions
Bromocyclopropyl)alkyl)-1H-indole-3-carbaldehydes, upon treatment with Bu3SnH, undergo intramolecular aromatic substitutions leading to the formation of cyclopropane-fused adducts. These reactions highlight the versatility of indole carbaldehydes in synthesizing complex, ring-fused structures (Fahey et al., 2013).
Photoinduced Intramolecular Additions
1-(Omega-alkenyl)-2-haloindole-3-carbaldehydes, when subjected to specific conditions, engage in photoinduced intramolecular additions forming 1,2-fused indoles and pyrroles. These reactions are significant for the creation of complex structures that might have applications in various domains including pharmaceuticals and material sciences (Lu et al., 2009).
Enantioenriched Indoles Synthesis
The compound has been used in aminocatalyzed cascade synthesis processes to generate enantioenriched 1,7-annulated indoles. The presence of a chloro substituent at the C-3 position is crucial, and the resulting indoles are not only structurally unique but also contain functional groups that lend themselves to further chemical transformations (Giardinetti et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-methylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-8-2-5-11(14)13-12(8)9(7-16)6-15(13)10-3-4-10/h2,5-7,10H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPIWRESGVHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=C(C=C1)Cl)C3CC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192816 | |
Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1350761-10-2 | |
Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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